5-Methyl-4-phenylpyrimidin-2-amine
Overview
Description
5-Methyl-4-phenylpyrimidin-2-amine: is an aromatic heterocyclic compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its potential pharmacological properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenylpyrimidin-2-amine can be achieved through multiple synthetic routes. One common method involves the reaction of guanidine nitrate with phenylacetylene and propiophenone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce halogenated or alkylated compounds .
Scientific Research Applications
5-Methyl-4-phenylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with nuclear factor kappa B (NF-κB) pathways, modulating the expression of inflammatory cytokines .
Comparison with Similar Compounds
4-Phenylpyrimidine: Similar in structure but lacks the methyl group at position 5.
2-Aminopyrimidine: Similar core structure but different substituents at the 4 and 5 positions.
Uniqueness: 5-Methyl-4-phenylpyrimidin-2-amine is unique due to the presence of both a phenyl group at position 4 and a methyl group at position 5, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its pharmacological properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-methyl-4-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMSDEJRNSSPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311943 | |
Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61541-77-3 | |
Record name | MLS003115292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-4-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.